3-Hydroxy-7-methoxy-2-naphthoic acid
Overview
Description
“3-Hydroxy-7-methoxy-2-naphthoic acid” is a chemical compound with the molecular formula C12H10O4 . It has been used as a substrate for the enzyme NcsB 1, an O-methyltransferase involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin .
Synthesis Analysis
The synthesis of “3-Hydroxy-7-methoxy-2-naphthoic acid” and its derivatives has been reported in several studies. For instance, one study reported the synthesis and structure elucidation of some 3-hydroxy-2-naphthoic acid hydrazide derivatives . Another study examined the time courses of the synthesis of 1,7-, 3,7-, and 6,7-dihydroxynaphthoic acids by the CYP199A2 whole-cell catalyst .
Molecular Structure Analysis
The molecular structure of “3-Hydroxy-7-methoxy-2-naphthoic acid” can be represented as a 2D Mol file or as a computed 3D SD file . A study on the molecular structure, vibrational spectroscopic, first-order hyperpolarizability, and HOMO-LUMO studies of 3-hydroxy-2-naphthoic acid hydrazide has been reported .
Physical And Chemical Properties Analysis
“3-Hydroxy-7-methoxy-2-naphthoic acid” has a molecular weight of 218.20 g/mol . Its physical and chemical properties include a density of 1.4±0.1 g/cm3, a boiling point of 403.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a topological polar surface area of 66.8 Ų .
Scientific Research Applications
Synthesis of Dyes and Pigments
3-Hydroxy-7-methoxy-2-naphthoic acid: is a precursor in the synthesis of various dyes and pigments. Through azo coupling reactions, it can produce deeply colored azo compounds that are widely used in textile and printing industries . The ability to create a range of colors and fastness properties makes it valuable for developing new materials with specific aesthetic and functional qualities.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that many hydroxynaphthoic acids, such as 3-hydroxy-2-naphthoic acid, are precursors to anilides . These anilides are reactive towards diazonium salts, leading to the formation of deeply colored azo compounds .
Biochemical Pathways
It is known that azo coupling of 3-hydroxy-2-naphthoic acid gives many dyes . This suggests that 3-Hydroxy-7-methoxy-2-naphthoic acid may also be involved in similar biochemical pathways leading to the formation of azo dyes.
Result of Action
Given its potential involvement in the formation of azo dyes, it may have a role in coloration processes at the molecular level .
Action Environment
It is known that the compound should be stored in a refrigerator , suggesting that temperature may play a role in maintaining its stability.
properties
IUPAC Name |
3-hydroxy-7-methoxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-16-9-3-2-7-6-11(13)10(12(14)15)5-8(7)4-9/h2-6,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAQUPSJOGVPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345962 | |
Record name | 3-Hydroxy-7-methoxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-methoxy-2-naphthoic acid | |
CAS RN |
143355-56-0 | |
Record name | 3-Hydroxy-7-methoxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-7-methoxy-2-naphthoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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